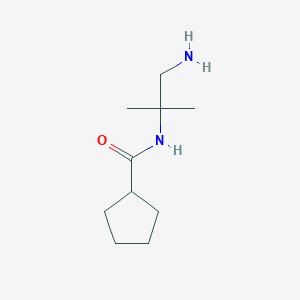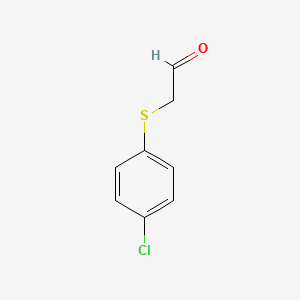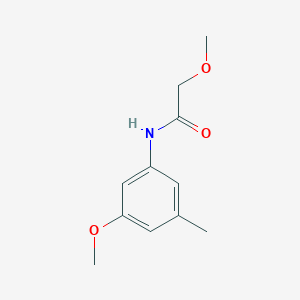![molecular formula C10H16O4 B13189716 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid is an organic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, with a carboxylic acid functional group attached to the spiro carbon. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols with aldehydes or ketones.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxane ring with a suitable decane derivative under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents to improve yield and purity.
化学反应分析
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
科学研究应用
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spiro compounds and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also interact with enzymes and receptors, modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid can be compared with other spiro compounds, such as:
7-Methyl-1,4-dioxaspiro[4.5]decane: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
7-Methyl-1,6-dioxaspiro[4.5]decane: Has a different ring size, affecting its physical and chemical properties.
7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane:
The uniqueness of this compound lies in its combination of a spiro structure with a carboxylic acid functional group, providing a versatile platform for chemical modifications and applications.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(8(11)12)3-2-4-10(7-9)13-5-6-14-10/h2-7H2,1H3,(H,11,12) |
InChI 键 |
PNMDJPWSSFNGLY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2(C1)OCCO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)

![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)



![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)
